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Compound of Interest

Compound Name: Ivhd-Valtrate

Cat. No.: B15579921 Get Quote

An In-depth Technical Guide on the Pharmacological Profile of Ivhd-Valtrate.

Disclaimer: The following information is based on publicly available research, primarily

preclinical studies. Ivhd-Valtrate is an investigational compound and has not been approved

for clinical use. The experimental protocols described are representative methodologies and

may not reflect the exact procedures used in the cited studies.

Introduction
Ivhd-Valtrate is a derivative of valtrate, a compound isolated from the traditional medicinal

plant Valeriana jatamansi.[1][2] It has been identified as a potentially novel chemotherapeutic

agent, with research primarily focusing on its efficacy against human ovarian cancer.[1][2]

Preclinical studies, both in vitro and in vivo, have demonstrated its ability to inhibit cancer cell

proliferation, arrest the cell cycle, and induce apoptosis.[1][2][3] This document provides a

comprehensive overview of the currently understood pharmacological profile of Ivhd-Valtrate,

with a focus on its anticancer properties.

Anticancer Activity
In Vitro Efficacy
Ivhd-Valtrate has shown significant cytotoxic and antiproliferative effects against human

ovarian cancer cell lines in a concentration-dependent manner.[1][2] Notably, it exhibits

selective cytotoxicity, with relatively low impact on non-tumorigenic human ovarian surface

epithelial cells.[1][2]
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Table 1: Summary of In Vitro Activity of Ivhd-Valtrate

Cell Line Cancer Type Effect Selectivity

A2780 Ovarian Cancer
Inhibition of growth

and proliferation[1][2]

High (low cytotoxicity

to IOSE-144)[1][2]

OVCAR-3 Ovarian Cancer
Inhibition of growth

and proliferation[1][2]

High (low cytotoxicity

to IOSE-144)[1][2]

IOSE-144
Non-tumorigenic

ovarian epithelial

Relatively low

cytotoxicity[1][2]
N/A

In Vivo Efficacy
The anticancer activity of Ivhd-Valtrate has been confirmed in animal models. Studies using

xenograft tumors of human ovarian cancer cells (A2780 and OVCAR-3) in mice have shown

that Ivhd-Valtrate can significantly suppress tumor growth in a dose-dependent manner.[1][2]

Table 2: Summary of In Vivo Activity of Ivhd-Valtrate

Xenograft Model Cancer Type Effect

A2780 Ovarian Cancer
Significant suppression of

tumor growth[1][2]

OVCAR-3 Ovarian Cancer
Significant suppression of

tumor growth[1][2]

Mechanism of Action
The anticancer effects of Ivhd-Valtrate are attributed to its ability to modulate key cellular

processes, including cell cycle progression and apoptosis.[1][2]

Cell Cycle Arrest
Treatment with Ivhd-Valtrate leads to the arrest of ovarian cancer cells in the G2/M phase of

the cell cycle.[1][2] This is achieved through the modulation of several cell cycle regulatory
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proteins. Specifically, Ivhd-Valtrate has been shown to decrease the expression of Cyclin B1,

Cdc25C, and Cdc2, which are critical for the G2/M transition.[1]

Induction of Apoptosis
Ivhd-Valtrate is a potent inducer of apoptosis in cancer cells.[1][2][3] This is mediated through

the regulation of multiple pro- and anti-apoptotic proteins. The compound enhances the

cleavage of PARP and caspases, which are key executioners of apoptosis.[1] Furthermore, it

down-regulates the Bcl-2/Bax and Bcl-2/Bad ratios, tipping the balance towards apoptosis.[1]

Signaling Pathways
The mechanism of action of Ivhd-Valtrate involves the modulation of several key signaling

molecules, irrespective of the p53 status of the cancer cells.[1] It leads to an increase in the

levels of tumor suppressor proteins p53 and Rb, as well as the cyclin-dependent kinase

inhibitors p21 and p27.[1] Concurrently, it decreases the expression of Mdm2 and E2F1, which

are known for their roles in promoting cell cycle progression and inhibiting apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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